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Compound of Interest

Compound Name: 2-Methoxyethyl acetate

Cat. No.: B086879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxyethyl acetate, a widely used solvent in various industrial and pharmaceutical

applications. Understanding its spectroscopic properties is crucial for quality control, reaction

monitoring, and impurity profiling. This document presents detailed information on its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along

with the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectroscopic analysis of 2-Methoxyethyl acetate.

Table 1: ¹H NMR Spectroscopic Data for 2-Methoxyethyl
acetate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.17 t 2H -O-CH₂-CH₂-O-

3.59 t 2H -CH₂-CH₂-O-CH₃

3.38 s 3H -O-CH₃

2.05 s 3H CH₃-C(=O)-

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 2-Methoxyethyl
acetate

Chemical Shift (δ) ppm Assignment

170.8 C=O

70.8 -CH₂-CH₂-O-CH₃

63.8 -O-CH₂-CH₂-O-

59.0 -O-CH₃

20.9 CH₃-C(=O)-

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List for 2-
Methoxyethyl acetate
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Wavenumber (cm⁻¹) Intensity Assignment

2948 Strong C-H stretch (alkane)

1743 Strong C=O stretch (ester)

1368 Medium C-H bend (alkane)

1240 Strong C-O stretch (ester)

1125 Strong C-O-C stretch (ether)

1040 Strong C-O stretch

Sample Phase: Neat Liquid

Table 4: Mass Spectrometry (Electron Ionization) Data
for 2-Methoxyethyl acetate

m/z Relative Intensity Assignment

118 Moderate [M]⁺ (Molecular Ion)

103 Low [M - CH₃]⁺

87 Moderate [M - OCH₃]⁺

75 Moderate [CH₃COOCH₂]⁺

59 High [CH₂OCH₃]⁺

43 Very High (Base Peak) [CH₃CO]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Methoxyethyl acetate for

structural elucidation.

Materials:

2-Methoxyethyl acetate (high purity)

Deuterated chloroform (CDCl₃, 99.8 atom % D)

Tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

In a clean, dry vial, dissolve approximately 10-20 mg of 2-Methoxyethyl acetate in 0.6-

0.7 mL of CDCl₃.

Add a small drop of TMS as an internal standard for chemical shift referencing (δ 0.00

ppm).

Gently vortex the mixture to ensure homogeneity.

Transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube into the spectrometer's autosampler or manually insert it into the

magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
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Shim the magnetic field to achieve optimal homogeneity and resolution. This can be

performed manually or automatically.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typical

parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient

number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of neat 2-Methoxyethyl acetate to identify its

functional groups.

Materials:

2-Methoxyethyl acetate (high purity)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Pasteur pipette

Lint-free tissues

Isopropanol or acetone for cleaning

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
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Sample Application:

Using a clean Pasteur pipette, place a single drop of 2-Methoxyethyl acetate onto the

center of the ATR crystal, ensuring the crystal is fully covered.

Data Acquisition:

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Cleaning:

After the measurement is complete, carefully clean the ATR crystal with a lint-free tissue

soaked in isopropanol or acetone and allow it to dry completely.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Methoxyethyl
acetate using electron ionization mass spectrometry.

Materials:

2-Methoxyethyl acetate (high purity)

Gas chromatograph-mass spectrometer (GC-MS) system

Appropriate GC column (e.g., a non-polar or medium-polarity column)

Helium carrier gas

Procedure:

Sample Introduction:

Prepare a dilute solution of 2-Methoxyethyl acetate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized

and carried onto the GC column by the helium carrier gas.
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Gas Chromatography:

The components of the sample are separated based on their boiling points and

interactions with the stationary phase of the GC column. A suitable temperature program is

used to ensure good separation.

Ionization:

As the 2-Methoxyethyl acetate elutes from the GC column, it enters the ion source of the

mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection:

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Methoxyethyl acetate, from sample preparation to data interpretation.
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Spectroscopic Analysis Workflow for 2-Methoxyethyl Acetate
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Caption: Workflow for the spectroscopic analysis of 2-Methoxyethyl Acetate.
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[https://www.benchchem.com/product/b086879#spectroscopic-data-for-2-methoxyethyl-
acetate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b086879#spectroscopic-data-for-2-methoxyethyl-acetate-nmr-ir-mass-spec
https://www.benchchem.com/product/b086879#spectroscopic-data-for-2-methoxyethyl-acetate-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086879?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

